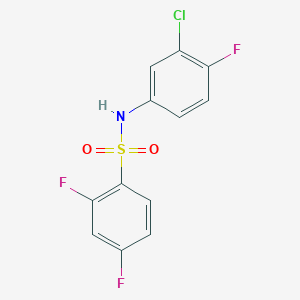![molecular formula C17H12N4O2 B263127 3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]quinazolin-4(3H)-one](/img/structure/B263127.png)
3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]quinazolin-4(3H)-one is a quinazoline derivative that has shown potential in various scientific research applications. This compound has been synthesized using various methods and has been found to have a mechanism of action that affects certain biochemical and physiological processes. In
Mecanismo De Acción
The mechanism of action of 3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]quinazolin-4(3H)-one is not fully understood. However, it has been proposed that the compound inhibits certain enzymes and pathways that are essential for cancer cell growth and survival. It has also been proposed that the compound disrupts the cell membrane of fungi and bacteria, leading to their death.
Biochemical and Physiological Effects:
3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]quinazolin-4(3H)-one has been found to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of fungi and bacteria, and reduce inflammation. In addition, it has been found to have low toxicity towards normal cells, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]quinazolin-4(3H)-one in lab experiments include its potential as a new anticancer, antifungal, and antibacterial agent. Its low toxicity towards normal cells also makes it a promising candidate for further research. However, one limitation is that the compound may have limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on 3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]quinazolin-4(3H)-one. One direction is to further investigate its mechanism of action and identify the specific enzymes and pathways that it targets. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, further research is needed to determine its efficacy in vivo and its potential as a therapeutic agent for various diseases.
Métodos De Síntesis
There are various methods for synthesizing 3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]quinazolin-4(3H)-one. One method involves the reaction of 2-aminobenzamide with 5-phenyl-1,3,4-oxadiazole-2-carbaldehyde in the presence of acetic acid and methanol. Another method involves the reaction of 2-aminobenzamide with 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid in the presence of thionyl chloride and triethylamine. Both methods have been reported to yield the desired compound in good yields.
Aplicaciones Científicas De Investigación
3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]quinazolin-4(3H)-one has shown potential in various scientific research applications. It has been found to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to have antifungal activity against various fungal strains, including Candida albicans and Aspergillus niger. In addition, it has been found to have antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
Nombre del producto |
3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]quinazolin-4(3H)-one |
|---|---|
Fórmula molecular |
C17H12N4O2 |
Peso molecular |
304.3 g/mol |
Nombre IUPAC |
3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]quinazolin-4-one |
InChI |
InChI=1S/C17H12N4O2/c22-17-13-8-4-5-9-14(13)18-11-21(17)10-15-19-20-16(23-15)12-6-2-1-3-7-12/h1-9,11H,10H2 |
Clave InChI |
KNKBLVJUKMWQSY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)CN3C=NC4=CC=CC=C4C3=O |
SMILES canónico |
C1=CC=C(C=C1)C2=NN=C(O2)CN3C=NC4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-cyano-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B263051.png)


![2,4-dichloro-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263056.png)
![N-[4-(benzyloxy)phenyl]-3-methylbenzenesulfonamide](/img/structure/B263059.png)
![3-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B263062.png)


![N-[4-(dimethylamino)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B263068.png)

![Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B263077.png)
